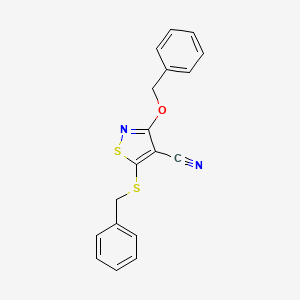
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as DBH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBH is a hydrazone derivative, and its chemical structure contains two aromatic rings and a hydrazone linkage.
作用機序
The mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the coordination of this compound with metal ions and the formation of a metal complex. The metal complex may interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. The exact nature of these interactions and their biological consequences are still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. This compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications for oxidative stress and inflammatory diseases. However, further studies are needed to confirm these effects in vivo and to elucidate the underlying mechanisms.
実験室実験の利点と制限
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under ambient conditions, and its low toxicity. However, this compound also has some limitations, such as its relatively low fluorescence quantum yield and its potential interference with other fluorescent probes and dyes.
将来の方向性
There are several future directions for the research on N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide. One possible direction is to explore the potential applications of this compound in imaging and sensing of metal ions in living cells and tissues. Another direction is to investigate the biological effects of this compound in animal models of oxidative stress and inflammation. Furthermore, the development of new synthetic methods and derivatives of this compound may lead to improved properties and applications.
合成法
The synthesis of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 2-(3-methylphenoxy)acetic acid hydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent composition.
科学的研究の応用
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been studied for its potential applications in various fields of scientific research. One of the promising applications of this compound is as a fluorescent probe for the detection of metal ions. This compound contains a hydrazone linkage, which can coordinate with metal ions such as copper, zinc, and iron. Upon binding with metal ions, this compound exhibits a strong fluorescence emission, which can be used for the detection and quantification of metal ions in biological and environmental samples.
特性
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2O3/c1-10-3-2-4-13(5-10)23-9-15(21)20-19-8-11-6-12(17)7-14(18)16(11)22/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOSIUGOZMIYEJ-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6029284.png)
![N-benzyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6029287.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylbutyl)propanamide](/img/structure/B6029291.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6029302.png)
![{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6029308.png)
![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6029316.png)

![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6029328.png)
![N-(2-fluorophenyl)-3-{1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6029339.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6029343.png)
![N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6029344.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6029355.png)
![N-(2-fluorophenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6029363.png)
![(1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6029364.png)